molecular formula C8H8O2 B3185403 1,3-Benzenediol, 5-ethenyl- CAS No. 113231-14-4

1,3-Benzenediol, 5-ethenyl-

Cat. No.: B3185403
CAS No.: 113231-14-4
M. Wt: 136.15 g/mol
InChI Key: LYECQNYXCRATFL-UHFFFAOYSA-N
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Description

1,3-Benzenediol, 5-ethenyl- (CAS: 920489-98-1 for its 1-acetate derivative) is a substituted resorcinol derivative with a vinyl (-CH=CH₂) group at the 5-position of the benzene ring. Its molecular formula is C₈H₈O₂, and it is structurally characterized by two hydroxyl groups at the 1,3-positions and an ethenyl substituent at the 5-position . Its acetate derivative, 1,3-benzenediol, 5-ethenyl-, 1-acetate, suggests utility in derivatization strategies to enhance stability or bioavailability .

Q & A

Basic Research Questions

Q. How can researchers confirm the structural identity of 1,3-Benzenediol, 5-ethenyl- in synthetic batches?

  • Methodological Answer : Use a combination of spectroscopic techniques (e.g., NMR, FT-IR) and chromatographic methods (HPLC or LC-MS) to verify purity and structure. Cross-reference spectral data with known standards or literature values for resorcinol derivatives (e.g., 1,3-benzenediol analogs) . For isomers, employ high-resolution mass spectrometry (HRMS) to distinguish positional ethenyl substitutions .

Q. What storage conditions are critical for maintaining the stability of 1,3-Benzenediol, 5-ethenyl- in laboratory settings?

  • Methodological Answer : Store at 0–6°C in airtight, light-protected containers to prevent oxidative degradation. Monitor shelf life via periodic stability testing using UV-Vis spectroscopy to detect absorbance shifts indicative of degradation . For long-term storage, consider lyophilization under inert gas .

Q. Which analytical methods are suitable for quantifying trace impurities in 1,3-Benzenediol, 5-ethenyl- samples?

  • Methodological Answer : Utilize reverse-phase HPLC with photodiode array detection (PDA) for impurity profiling. Validate methods using spiked samples of common byproducts (e.g., hydroquinone or catechol derivatives) . Gas chromatography (GC) paired with flame ionization detection (FID) may resolve volatile contaminants .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacokinetic data for 1,3-Benzenediol, 5-ethenyl- analogs?

  • Methodological Answer : Conduct comparative pharmacokinetic studies in vivo using isotopically labeled analogs (e.g., deuterated derivatives) to track metabolic pathways. Analyze discrepancies using compartmental modeling to distinguish tissue-specific uptake vs. hepatic clearance . For interspecies variability, employ cross-species microsomal assays to identify cytochrome P450 isoform differences .

Q. What experimental designs optimize the biological activity of 1,3-Benzenediol, 5-ethenyl- derivatives in pharmacological studies?

  • Methodological Answer : Employ structure-activity relationship (SAR) studies by systematically modifying the ethenyl substituent (e.g., introducing hydroxyl or methoxy groups). Use in vitro assays (e.g., enzyme inhibition or receptor-binding tests) paired with molecular docking simulations to prioritize candidates for in vivo validation . For neuroactive properties, incorporate behavioral models (e.g., murine drinking preference assays) to assess dose-response relationships .

Q. How can researchers address inconsistencies in cytotoxicity profiles across cell lines for this compound?

  • Methodological Answer : Perform transcriptomic profiling (RNA-seq) to identify cell-line-specific pathways affected by the compound. Validate using CRISPR-Cas9 knockouts of implicated genes (e.g., oxidative stress regulators). Cross-reference with metabolomic data to distinguish on-target vs. off-target effects .

Q. What strategies improve the synthetic yield of 1,3-Benzenediol, 5-ethenyl- derivatives while minimizing side reactions?

  • Methodological Answer : Optimize reaction conditions (solvent polarity, temperature) using design-of-experiment (DoE) frameworks. For ethenylation, employ palladium-catalyzed cross-coupling under inert atmospheres to suppress polymerization. Monitor intermediates via thin-layer chromatography (TLC) with UV quenching .

Q. Data Analysis and Interpretation

Q. How should researchers statistically analyze dose-dependent responses in 1,3-Benzenediol, 5-ethenyl- bioassays?

  • Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to calculate EC50/IC50 values. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. For outliers, apply Grubbs’ test and repeat assays in triplicate .

Q. What computational tools predict the environmental persistence of 1,3-Benzenediol, 5-ethenyl- derivatives?

  • Methodological Answer : Use QSAR models (e.g., EPI Suite) to estimate biodegradation half-lives and bioaccumulation potential. Validate predictions with OECD 301F ready biodegradability tests .

Q. Ethical and Safety Considerations

Q. What safety protocols are essential when handling 1,3-Benzenediol, 5-ethenyl- in vitro and in vivo studies?

  • Methodological Answer : Follow GHS guidelines for skin/eye protection and respiratory equipment. For in vivo work, obtain ethics committee approval and monitor hepatic/renal biomarkers due to potential metabolite toxicity .

Comparison with Similar Compounds

Positional Isomers of Benzenediol

  • Resorcinol (1,3-Benzenediol): The parent compound lacks the ethenyl group, with hydroxyls at positions 1 and 3. It exhibits antimycobacterial activity (MIC 50–200 μg/mL) against Mycobacterium tuberculosis strains .
  • Hydroquinone (1,4-Benzenediol): Hydroxyl groups at positions 1 and 4. Widely used in photography and cosmetics but associated with toxicity concerns .
  • Catechol (1,2-Benzenediol): Hydroxyls at positions 1 and 2. Used in polymerization inhibitors and agrochemicals. Unlike 5-ethenyl-resorcinol, catechol derivatives like urushiols (e.g., 3-pentadecenyl-1,2-benzenediol) are allergenic components in poison ivy .

Key Difference: The ethenyl group in 5-ethenyl-1,3-benzenediol introduces steric and electronic effects that differentiate its reactivity and solubility from simpler diols like resorcinol.

Alkyl- and Alkenyl-Substituted Benzenediols

Table 1: Structural and Functional Comparisons

Compound Name Substituent(s) Molecular Formula Key Properties/Applications Source/Reference
1,3-Benzenediol, 5-ethenyl- 5-ethenyl C₈H₈O₂ Synthetic intermediate; limited bioactivity data
Urushiol 15:3 3-pentadecatrienyl (C15:3) C₂₁H₃₄O₃ Allergenic lipid in lacquer sap; antifungal activity
Cardol 15:3 5-pentadecatrienyl (C15:3) C₂₁H₃₄O₃ Antioxidant; found in cashew nutshell liquid
Phaeosphaeridiol A 2-butenyl, 5-pentene C₁₃H₁₆O₂ Antibacterial (vs. Ralstonia solanacearum)

Key Trends :

  • Chain Length and Unsaturation : Long alkenyl chains (e.g., urushiols) enhance lipid solubility and membrane interaction, critical for antimicrobial activity .
  • Substitution Position: The 5-position substitution in 5-ethenyl-resorcinol contrasts with 3-position in urushiols, affecting molecular dipole moments and interaction with biological targets.

Acetylated Derivatives

  • 1,3-Benzenediol Monoacetate: Simpler derivative with one hydroxyl group acetylated (C₈H₈O₃). Used in analytical chemistry for HPLC standardization .

Functional Impact : Acetylation reduces polarity, enhancing membrane permeability but may require metabolic activation (deacetylation) for bioactivity.

Complex Substituted Derivatives

Table 2: Bioactive Derivatives with Extended Substituents

Compound Name Substituent(s) Molecular Formula Activity/Application Reference
Rhapontigenin 5-[(1E)-2-(3-hydroxy-4-methoxyphenyl)ethenyl] C₁₅H₁₄O₄ Anticancer, anti-inflammatory
5-[(1E)-2-(4-Hydroxyphenyl)ethenyl]-1,3-benzenediol (Resveratrol) Trans-stilbene core C₁₄H₁₂O₃ Antioxidant, cardioprotective
5-Methyl-4-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol Cyclohexenyl-terpene hybrid C₁₇H₂₂O₂ Structural complexity for drug design

Key Insight : Extended conjugation (e.g., resveratrol’s stilbene) or hybrid structures (e.g., terpene-benzenediol) enhance interaction with cellular targets like kinases or DNA, unlike the simpler 5-ethenyl derivative.

Properties

CAS No.

113231-14-4

Molecular Formula

C8H8O2

Molecular Weight

136.15 g/mol

IUPAC Name

5-ethenylbenzene-1,3-diol

InChI

InChI=1S/C8H8O2/c1-2-6-3-7(9)5-8(10)4-6/h2-5,9-10H,1H2

InChI Key

LYECQNYXCRATFL-UHFFFAOYSA-N

SMILES

C=CC1=CC(=CC(=C1)O)O

Canonical SMILES

C=CC1=CC(=CC(=C1)O)O

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

1,3-Benzenediol, 5-ethenyl-
1,3-Benzenediol, 5-ethenyl-
1,3-Benzenediol, 5-ethenyl-
1,3-Benzenediol, 5-ethenyl-
1,3-Benzenediol, 5-ethenyl-
1,3-Benzenediol, 5-ethenyl-

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